2-Amino-5-benzyloxy-4-methoxy-benzaldehyde
Overview
Description
2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzaldehyde, featuring amino, benzyloxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde typically involves the nitration of 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde, followed by reduction to introduce the amino group. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzyloxy-4-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-5-benzyloxy-4-methoxy-benzoic acid.
Reduction: 2-Amino-5-benzyloxy-4-methoxy-benzyl alcohol.
Substitution: Various amides and sulfonamides depending on the substituents used.
Scientific Research Applications
2-Amino-5-benzyloxy-4-methoxy-benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for bioactive molecules.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzaldehyde: Lacks the benzyloxy group, making it less hydrophobic and potentially altering its reactivity and biological activity.
2-Amino-4-methoxybenzaldehyde: Similar structure but with different substitution patterns, affecting its chemical properties and applications.
2-Amino-5-benzyloxybenzaldehyde: Lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness
2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its solubility in organic solvents and potentially increase its biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-amino-4-methoxy-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBXBHSUFQLGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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